(2R,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. This compound is characterized by the presence of multiple benzyl groups attached to a thiogalactopyranoside core, making it a valuable intermediate in the synthesis of various carbohydrate derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in galactose derivatives using benzyl groups. One common method involves the reaction of methyl α-D-galactopyranoside with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove benzyl protecting groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thiogalactopyranoside core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as sodium hydride (NaH) and benzyl chloride (BnCl) are commonly used.
Major Products Formed
The major products formed from these reactions include various benzyl-protected galactose derivatives, which can be further utilized in the synthesis of more complex carbohydrate molecules .
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of carbohydrate-based therapeutics.
Wirkmechanismus
The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s benzyl-protected hydroxyl groups provide stability during reactions, allowing for selective deprotection and subsequent glycosylation. The molecular targets and pathways involved include various glycosyltransferases and glycosidases, which facilitate the transfer of sugar moieties to acceptor molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is unique due to its thiogalactopyranoside core, which imparts distinct reactivity compared to its mannopyranoside and glucopyranoside counterparts. This uniqueness makes it particularly valuable in the synthesis of sulfur-containing carbohydrate derivatives .
Eigenschaften
Molekularformel |
C35H38O5S |
---|---|
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35-/m1/s1 |
InChI-Schlüssel |
UILNWDYGLDOQAD-NDFHSCBSSA-N |
Isomerische SMILES |
CS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.